molecular formula C16H26N2O B8418694 4-Methyl-2-(trimethylacetyl)amino-5-(1-pentyl)-pyridine

4-Methyl-2-(trimethylacetyl)amino-5-(1-pentyl)-pyridine

Cat. No. B8418694
M. Wt: 262.39 g/mol
InChI Key: BFTGYOMGRXUVMA-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

A solution of 4-methyl-2-(trimethylacetyl)amino-5-(1-pentynyl)-pyridine (225 mg, 0.87 mmol) in ethyl acetate (4.5 mL) containing platinum oxide (45 mg) was hydrogenated at atmospheric pressure for 1.5 h. The catalyst was removed by filtration through a Millex-HV 0.45 um Filter Unit. Evaporation of the filtrate gave the title compound.
Name
4-methyl-2-(trimethylacetyl)amino-5-(1-pentynyl)-pyridine
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([C:8]#[C:9][CH2:10][CH2:11][CH3:12])=[CH:6][N:5]=[C:4]([NH:13][C:14](=[O:19])[C:15]([CH3:18])([CH3:17])[CH3:16])[CH:3]=1>C(OCC)(=O)C.[Pt]=O>[CH3:1][C:2]1[C:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:6][N:5]=[C:4]([NH:13][C:14](=[O:19])[C:15]([CH3:18])([CH3:17])[CH3:16])[CH:3]=1

Inputs

Step One
Name
4-methyl-2-(trimethylacetyl)amino-5-(1-pentynyl)-pyridine
Quantity
225 mg
Type
reactant
Smiles
CC1=CC(=NC=C1C#CCCC)NC(C(C)(C)C)=O
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
45 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a Millex-HV 0.45 um
FILTRATION
Type
FILTRATION
Details
Filter Unit
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=CC(=NC=C1CCCCC)NC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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